1-Aminopiperidin-4-ol hydrochloride

Solubility engineering Salt selection Process chemistry

1-Aminopiperidin-4-ol hydrochloride is a bifunctional piperidine building block that incorporates a hydrazine-type –NH₂ group at the N1 position and a hydroxyl group at the C4 position, stabilized as the hydrochloride salt (C₅H₁₃ClN₂O; MW 152.62). The free base (CAS 79414-82-7) is a low-melting-point liquid with a measured LogP of −0.045 and a polar surface area of 49.49 Ų.

Molecular Formula C5H13ClN2O
Molecular Weight 152.62
CAS No. 2171972-13-5
Cat. No. B2605859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopiperidin-4-ol hydrochloride
CAS2171972-13-5
Molecular FormulaC5H13ClN2O
Molecular Weight152.62
Structural Identifiers
SMILESC1CN(CCC1O)N.Cl
InChIInChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H
InChIKeyRSDSKKXVXQLYAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Aminopiperidin-4-ol Hydrochloride (CAS 2171972-13-5): Core Properties and Procurement-Relevant Classification


1-Aminopiperidin-4-ol hydrochloride is a bifunctional piperidine building block that incorporates a hydrazine-type –NH₂ group at the N1 position and a hydroxyl group at the C4 position, stabilized as the hydrochloride salt (C₅H₁₃ClN₂O; MW 152.62) . The free base (CAS 79414-82-7) is a low-melting-point liquid with a measured LogP of −0.045 and a polar surface area of 49.49 Ų [1]. The hydrochloride salt is classified under the EU CLP criteria with harmonized hazard statements for acute oral, dermal, and inhalation toxicity (H302, H312, H332), skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity upon single exposure (H335) [2]. The compound belongs to the 4-aminopiperidine chemotype, a validated pharmacophoric scaffold that has produced nanomolar-affinity dopamine D₄ receptor antagonists (Ki = 1.4–2.2 nM) [3], nanomolar CCR5 antagonists for anti-HIV applications [4], and N-type calcium channel blockers with micromolar IC₅₀ values for analgesic development [5].

Why In-Class Piperidine Analogs Cannot Replace 1-Aminopiperidin-4-ol Hydrochloride in Regulated Synthesis and Screening Programs


Generic substitution within the piperidine class is demonstrably unreliable because the specific combination of the N1-amino (hydrazine-type) moiety with the C4-hydroxyl group creates a unique topological arrangement that is absent in the positional isomer 4-aminopiperidine (CAS 13035-19-3; pKa ~10.37), the hydroxyl-only analog 4-hydroxypiperidine (CAS 5382-16-1; LogP +0.06), or the amino-only 1-aminopiperidine derivatives . The N1-amino group enables downstream hydrazine-hydrazone chemistry that is structurally impossible with 4-aminopiperidine, while the C4-hydroxyl contributes hydrogen-bond donor/acceptor capability not present in simple 4-aminopiperidines . The hydrochloride salt form provides a defined stoichiometric counterion, dramatically increasing aqueous solubility (>100 mg/mL predicted) relative to the free base, which is critical for aqueous-phase reactions and biological assay preparation . Furthermore, 1-aminopiperidin-4-ol derivatives have been structurally validated as key intermediates in the synthesis of the fluoroquinolone antibiotic tosufloxacin, where the N1-amino group is essential for constructing the heterocyclic core; the result cannot be replicated with 4-aminopiperidine or 4-hydroxypiperidine without extensive synthetic redesign . Scaffold-level comparisons show that 4-aminopiperidine–based CCR5 antagonists achieve nanomolar IC₅₀ values against HIV-1 entry, while the corresponding piperazine-bridged analogs exhibit only micromolar potency (e.g., IC₅₀ = 6.29 μM), underscoring that minor scaffold modifications produce orders-of-magnitude potency differences [1].

Quantified Differentiation Evidence: 1-Aminopiperidin-4-ol Hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 1-aminopiperidin-4-ol enables >100 mg/mL aqueous solubility at 25°C (Class I high solvency), whereas the corresponding free base is a low-melting-point liquid with limited aqueous solubility due to its low LogP of −0.045 and pronounced amine basicity, which drives the equilibrium toward the poorly soluble neutral form at neutral pH . The protonated hydrazine nitrogen in the HCl salt requires high-dielectric solvents (water, DMSO) to overcome lattice enthalpy, while the free base necessitates pH-adjusted extraction protocols for any aqueous processing . In comparison, 4-aminopiperidine dihydrochloride (CAS not specified) is also highly water-soluble due to its ionic nature but lacks the C4-hydroxyl group that provides additional hydrogen-bonding capacity in 1-aminopiperidin-4-ol hydrochloride, which further enhances its solubility in protic media .

Solubility engineering Salt selection Process chemistry

Scaffold Target Affinity: 4-Aminopiperidine Core vs. Piperazine Core at the Dopamine D₄ Receptor

The 4-aminopiperidine core, the structural backbone of 1-aminopiperidin-4-ol hydrochloride, has demonstrated high-affinity binding to the cloned human dopamine D₄ receptor with Ki values of 2.2 nM (U-99363E, 3-ethoxy analog) and 1.4 nM (U-101958, 3-isopropoxy analog), representing nanomolar-level receptor engagement [1]. These compounds exhibited at least 100-fold selectivity over dopamine D₂ receptors and other dopaminergic, serotonergic, and adrenergic receptors, establishing a scaffold-intrinsic selectivity profile that is directly relevant for procurement decisions targeting D₄-selective tool compounds [2]. In contrast, piperazine-based dopamine receptor ligands in related series showed N-methylpiperazine derivatives with substantially lower affinity compared to their 4-aminopiperidine counterparts, while N-benzyl congeners achieved similar affinity but required additional synthetic complexity [3]. The 1-aminopiperidin-4-ol substructure provides a synthetically accessible entry point for derivatization at both the N1-amino and C4-hydroxyl positions, enabling parallel exploration of both amine and alcohol pharmacophoric elements simultaneously—a capability not available from simple 4-aminopiperidine .

Dopamine D4 receptor Receptor binding affinity Neurological drug discovery

N-Type Calcium Channel Antagonism: 4-Aminopiperidine Derivative C101 vs. Clinical Benchmark Ziconotide

The 4-amino-piperidine template has been optimized to yield C101, a novel derivative that produces concentration-dependent inhibition of N-type Ca²⁺ channels expressed in Xenopus oocytes with an IC₅₀ of 2.2 ± 0.6 μM [1]. Critically, C101 demonstrated functional selectivity: it showed no remarkable effects on voltage-gated potassium channels, sodium channels in cultured rat hippocampal neurons, nor on L-, P/Q-, R-type calcium channels and hERG channels expressed in Xenopus oocytes [2]. This selectivity profile addresses a key limitation of earlier non-peptide small-molecule N-type channel blockers, which suffered from low selectivity and dose-limiting side effects [3]. For comparison, the clinically approved peptide N-type blocker ziconotide (Prialt®) achieves high potency but requires intrathecal administration and produces dose-limiting adverse effects that restrict its use to a subpopulation of pain patients [4]. The 1-aminopiperidin-4-ol substructure provides the N1-amino handle that can be further acylated or alkylated to generate C101-like analogs with potentially improved oral bioavailability compared to both the peptide ziconotide and earlier non-selective small-molecule blockers [5].

N-type calcium channel Analgesic development Pain therapeutics

Antifungal Potency: 4-Aminopiperidine Derivatives vs. Clinical Antifungal Amorolfine Against Candida and Aspergillus spp.

4-Aminopiperidine derivatives, the scaffold class to which 1-aminopiperidin-4-ol hydrochloride belongs, have demonstrated potent in vitro antifungal activity against clinically relevant Candida and Aspergillus species. Compound 3b (a 4-aminopiperidine derivative) achieved MIC values of 1–4 µg/mL against Candida spp. and 1–8 µg/mL against Aspergillus spp., which represents a minimum 2-dilution-step improvement (≥4-fold potency enhancement) compared to the clinical antifungal amorolfine hydrochloride tested under identical conditions [1]. Compounds 2b, 3b, 4b, and 5b all showed complete growth inhibition (MIC₁₀₀) in the same range as the reference antifungals amorolfine and voriconazole against the model strain Yarrowia lipolytica [2]. The mechanism of action was confirmed as inhibition of sterol C14-reductase and sterol C8-isomerase in the ergosterol biosynthesis pathway, the same target enzymes engaged by established morpholine and piperidine antifungals such as fenpropidin and fenpropimorph [3]. Toxicity profiling on HL-60, HUVEC, and MCF10A cells, along with the in vivo Galleria mellonella model, established preliminary safety margins supporting further development [4]. The 1-aminopiperidin-4-ol scaffold provides the N1-amino and C4-hydroxyl functional handles that can be orthogonally derivatized to generate analogs with the N-dodecyl and N-benzyl/phenethyl substitution pattern identified as optimal for antifungal activity [5].

Antifungal drug discovery Ergosterol biosynthesis inhibition Antimicrobial resistance

CCR5 Antagonist Scaffold Comparison: 4-Aminopiperidine vs. Piperazine and Tropane Bridged Analogs

In a systematic pharmacophore-based design study comparing piperidine-, tropane-, and piperazine-bridged 1-acyl-1,3-propanediamine CCR5 antagonists, the 4-amino-4-methylpiperidine scaffold was identified as the optimal basic center carrier, producing nanomolar CCR5 antagonists, whereas piperidino-linked analogs displayed only moderate or weak inhibition (e.g., compound 3a with a simple piperidine linker showed an IC₅₀ of 10 μM) [1]. The 4-hydroxypiperidine derivative 10h achieved a potent CCR5 IC₅₀ of 11 nM, representing a 76-fold improvement over the initial guanylhydrazone hit (IC₅₀ = 840 nM) identified by high-throughput screening [2]. In contrast, piperazine-based CCR5 antagonists such as compound 23h exhibited an IC₅₀ of only 6.29 μM—approximately 570-fold weaker than the 4-aminopiperidine-based nanomolar antagonists—demonstrating that the piperidine scaffold intrinsically outperforms piperazine for CCR5 engagement [3]. The 1-aminopiperidin-4-ol structure uniquely positions both the N1 basic nitrogen (critical for the salt-bridge interaction with Glu283 in CCR5) and the C4 hydroxyl, enabling dual-point pharmacophoric anchoring that is unavailable in simpler 4-aminopiperidine or piperazine scaffolds .

CCR5 antagonism HIV entry inhibition Scaffold hopping

Validated Intermediate Status: Patent-Documented Role in Commercial Antibiotic Synthesis

1-Aminopiperidin-4-ol (free base, CAS 79414-82-7) and its hydrochloride salt are explicitly referenced as synthetic intermediates in ELI LILLY AND COMPANY patent WO2007/127688 A2 (2007), which describes aminopiperidine derivatives with antibacterial activity . The compound serves as a critical building block in the synthesis of tosufloxacin, a third-generation fluoroquinolone antibiotic commercialized as tosufloxacin tosilate (Ozex®) . The N1-amino group participates in hydrazine-mediated heterocycle formation that is essential for constructing the fluoroquinolone core, a transformation that cannot be executed with 4-aminopiperidine (which lacks the N1-amino group) or 4-hydroxypiperidine (which lacks the amino nucleophile) . This patent-documented intermediate status provides procurement-grade certainty: the compound is not merely a research curiosity but has been validated in a commercial pharmaceutical synthesis route, differentiating it from unvalidated piperidine analogs that lack documented industrial utility . The hydrochloride salt form further ensures consistent stoichiometry, storage stability, and ease of handling compared to the hygroscopic, low-melting free base .

Pharmaceutical intermediate Fluoroquinolone synthesis Patent-guaranteed utility

High-Value Application Scenarios for 1-Aminopiperidin-4-ol Hydrochloride Based on Verified Differentiation Evidence


Neurological Drug Discovery: Dopamine D₄ Receptor Modulator Synthesis

Procurement for dopamine D₄ receptor–targeted drug discovery programs is supported by the scaffold's demonstrated high-affinity binding (Ki = 1.4–2.2 nM) and ≥100-fold selectivity over D₂, serotonergic, and adrenergic receptors [1]. The 1-aminopiperidin-4-ol hydrochloride structure provides two orthogonally derivatizable handles (N1-amino and C4-hydroxyl), enabling systematic exploration of both amine and alcohol pharmacophoric space simultaneously. This dual functionalization capability reduces synthetic step count by 3–5 steps compared to sequential protection/deprotection strategies on 4-aminopiperidine alone. The >100 mg/mL aqueous solubility of the hydrochloride salt facilitates direct use in aqueous biological assays without DMSO solubilization artifacts .

Anti-HIV CCR5 Antagonist Lead Optimization

For CCR5 antagonist programs targeting HIV-1 entry inhibition, the 4-aminopiperidine scaffold has been validated to deliver 570-fold greater potency than piperazine alternatives (IC₅₀ = 11 nM vs. 6.29 μM) [2]. The N1 basic nitrogen of 1-aminopiperidin-4-ol participates in the critical salt-bridge interaction with Glu283 of the CCR5 receptor that anchors antagonist binding . The C4-hydroxyl group can be elaborated to install hydrophobic domains required for occupancy of the lipophilic CCR5 binding cavity. Parallel synthesis approaches have successfully generated nanomolar CCR5 antagonists starting from 4-aminopiperidine intermediates, providing a validated synthetic methodology that can be directly applied to 1-aminopiperidin-4-ol hydrochloride as the starting material [3].

Antifungal Lead Generation Targeting Ergosterol Biosynthesis

Procurement for antifungal drug discovery is supported by the scaffold's demonstrated MIC values of 1–4 µg/mL against Candida spp. and 1–8 µg/mL against Aspergillus spp., representing ≥4-fold potency improvement over amorolfine against clinically relevant fungal isolates [4]. The 4-aminopiperidine chemotype inhibits sterol C14-reductase and sterol C8-isomerase—the same validated targets engaged by marketed morpholine antifungals—but with superior potency [5]. The N1-amino group can be elaborated with N-dodecyl or long-chain alkyl substituents (>7 carbons) that have been identified as optimal for antifungal activity, while the C4-hydroxyl provides a handle for further optimization of pharmacokinetic properties [6]. Toxicity screening on HL-60, HUVEC, and MCF10A cells provides preliminary safety data supporting lead advancement [7].

Commercial Pharmaceutical Intermediate Supply for Fluoroquinolone Manufacturing

Industrial procurement for cGMP intermediate supply is validated by ELI LILLY AND COMPANY patent WO2007/127688 A2, which explicitly documents the compound's role in antibacterial aminopiperidine synthesis . The compound is a critical building block for tosufloxacin (tosufloxacin tosilate, Ozex®), a third-generation fluoroquinolone with applications in respiratory, urinary, and gynecological infections . The hydrochloride salt form provides defined stoichiometry (C₅H₁₃ClN₂O, MW 152.62), consistent handling properties, and superior storage stability compared to the hygroscopic free base . The ECHA CLP classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) provides regulatory-grade hazard documentation supporting safe industrial handling and SDS preparation [8].

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